molecular formula C11H12N6O3 B11079484 4-amino-N'-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]-1,2,5-oxadiazole-3-carbohydrazonamide

4-amino-N'-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]-1,2,5-oxadiazole-3-carbohydrazonamide

Cat. No.: B11079484
M. Wt: 276.25 g/mol
InChI Key: VZXNNOUPRAHPPQ-RZNTYIFUSA-N
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Description

4-amino-N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]-1,2,5-oxadiazole-3-carbohydrazonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxadiazole ring and a hydrazonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]-1,2,5-oxadiazole-3-carbohydrazonamide typically involves the condensation of 4-amino-1,2,5-oxadiazole-3-carbohydrazonamide with 2,4-dihydroxyacetophenone under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the condensation process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]-1,2,5-oxadiazole-3-carbohydrazonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-amino-N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]-1,2,5-oxadiazole-3-carbohydrazonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or sensor.

    Medicine: Explored for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-amino-N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]-1,2,5-oxadiazole-3-carbohydrazonamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can be used in various analytical applications. Additionally, its ability to undergo redox reactions makes it useful in biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]-1,2,5-oxadiazole-3-carbohydrazonamide is unique due to its specific structural features, such as the presence of both an oxadiazole ring and a hydrazonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H12N6O3

Molecular Weight

276.25 g/mol

IUPAC Name

4-amino-N'-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C11H12N6O3/c1-5(7-3-2-6(18)4-8(7)19)14-15-10(12)9-11(13)17-20-16-9/h2-4,18-19H,1H3,(H2,12,15)(H2,13,17)/b14-5-

InChI Key

VZXNNOUPRAHPPQ-RZNTYIFUSA-N

Isomeric SMILES

C/C(=N/N=C(/C1=NON=C1N)\N)/C2=C(C=C(C=C2)O)O

Canonical SMILES

CC(=NN=C(C1=NON=C1N)N)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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